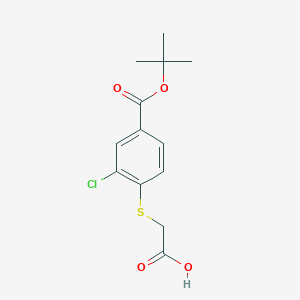
4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester is an organic compound with the molecular formula C12H15ClO2S It is a derivative of benzoic acid, featuring a carboxymethylsulfanyl group at the 4-position and a chloro group at the 3-position, with a tert-butyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Introduction of Carboxymethylsulfanyl Group: The carboxymethylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves reacting 3-chlorobenzoic acid with a suitable thiol reagent under basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products.
Substitution: Amino or alkoxy derivatives.
科学研究应用
4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of 4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. The carboxymethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other aromatic compounds.
相似化合物的比较
Similar Compounds
4-Carboxymethylsulfanyl-3-bromo-benzoic acid tert-butyl ester: Similar structure but with a bromo group instead of a chloro group.
4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester: Similar structure but with a fluoro group instead of a chloro group.
4-Carboxymethylsulfanyl-3-iodo-benzoic acid tert-butyl ester: Similar structure but with an iodo group instead of a chloro group.
Uniqueness
The presence of the chloro group in 4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester makes it more reactive in nucleophilic substitution reactions compared to its bromo, fluoro, and iodo analogs. This reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic chemistry.
属性
CAS 编号 |
921211-97-4 |
|---|---|
分子式 |
C13H15ClO4S |
分子量 |
302.77 g/mol |
IUPAC 名称 |
2-[2-chloro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C13H15ClO4S/c1-13(2,3)18-12(17)8-4-5-10(9(14)6-8)19-7-11(15)16/h4-6H,7H2,1-3H3,(H,15,16) |
InChI 键 |
JVMMNANGZZYQEO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)SCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















